molecular formula C14H12N4O3S B15043139 N'-[(E)-(3-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

Cat. No.: B15043139
M. Wt: 316.34 g/mol
InChI Key: DKDKDNMWXYJOBI-CXUHLZMHSA-N
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Description

N’-[(E)-(3-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(pyridin-2-ylsulfanyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is filtered, washed, and recrystallized from ethanol to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted hydrazones.

Scientific Research Applications

N’-[(E)-(3-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or proteins involved in microbial or cancer cell growth. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

Uniqueness

N’-[(E)-(3-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide is unique due to the presence of the 3-nitrophenyl group, which imparts specific electronic and steric properties to the compound. These properties can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C14H12N4O3S/c19-13(10-22-14-6-1-2-7-15-14)17-16-9-11-4-3-5-12(8-11)18(20)21/h1-9H,10H2,(H,17,19)/b16-9+

InChI Key

DKDKDNMWXYJOBI-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=NC(=C1)SCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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